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Executive Summary

MS33 is a synthetic, heterobifunctional small molecule designed as a selective degrader of
WD-repeat-containing protein 5 (WDR5). As a Proteolysis Targeting Chimera (PROTAC), MS33
operates by inducing the proximity of WDRS5 to the von Hippel-Lindau (VHL) E3 ubiquitin
ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5. This
technical guide provides a comprehensive overview of the discovery, origin, mechanism of
action, and key experimental data related to MS33, offering valuable insights for researchers in
oncology, epigenetics, and drug development.

Discovery and Origin of MS33

MS33 was rationally designed and synthesized by a collaboration of researchers from the
University of North Carolina at Chapel Hill and the Icahn School of Medicine at Mount Sinai[1].
The development of MS33 was part of a broader effort to target WDRS5, a scaffolding protein
crucial for the assembly and function of multiple protein complexes, including the mixed-lineage
leukemia (MLL)/SET1 histone methyltransferases, which are implicated in various cancers,
particularly acute myeloid leukemia (AML)[1][2].

The design of MS33 originated from the well-characterized WDRS5 inhibitor, OICR-9429[1][3].
By analyzing the crystal structure of OICR-9429 in complex with WDR5, researchers identified
the morpholine ring of the inhibitor as a solvent-exposed moiety suitable for modification
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without disrupting its binding to the WDRS5 "WIN" site[1]. This position was selected as an
attachment point for a chemical linker.

MS33 is a heterobifunctional molecule, or PROTAC, comprising three key components:
o A WDRS5-binding moiety: Derived from the WDRS5 inhibitor OICR-9429.

e An E3 ligase ligand: Specifically, the VHL-1 ligand, which recruits the VHL E3 ubiquitin ligase
complex.

o A chemical linker: A relatively long polyethylene glycol (PEG) and alkyl chain that connects
the WDRS5 binder to the VHL ligand[1][4].

A crucial control molecule, MS33N, was also synthesized. MS33N is a close analog that
contains a diastereoisomer of the VHL-1 ligand, rendering it incapable of binding to the VHL E3
ligase. This molecule serves as a negative control to demonstrate that the degradation activity
of MS33 is dependent on VHL engagement[1][5].

Mechanism of Action: Targeted Protein Degradation

MS33 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome
system (UPS), to selectively eliminate WDR5. The process involves several key steps:

e Ternary Complex Formation: MS33 simultaneously binds to WDR5 and the VHL E3 ligase,
bringing them into close proximity to form a ternary complex (WDR5-MS33-VHL)[1][5]. The
crystal structure of this complex has been solved (PDB ID: 7JTO), revealing the specific
molecular interactions that stabilize this assembly[1][5].

 Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of
ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the
surface of WDRS.

» Proteasomal Recognition and Degradation: The polyubiquitinated WDR5 is then recognized
by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller
peptides, effectively eliminating WDR5 from the cell[1].
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This degradation is highly specific and dependent on the components of the UPS. Experiments
have shown that pretreatment of cells with proteasome inhibitors (like carfilzomib), neddylation
inhibitors (MLN4924, which inactivate E3 ligases), or competing VHL ligands blocks MS33-
mediated WDR5 degradation[1][5].

Signaling Pathway and Downstream Effects

The degradation of WDR5 has significant downstream consequences on cellular signaling and
gene regulation. WDRS5 is a core component of the MLL/IKMT2A complex, which is responsible
for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene
transcription[6][7]. By degrading WDR5, MS33 leads to the disassociation of the MLL complex
from chromatin, resulting in decreased H3K4 methylation at target gene loci and suppression of
their transcription[7]. This mechanism is particularly relevant in MLL-rearranged leukemias,
where the oncogenic activity of MLL fusion proteins is dependent on the MLL/KMT2A

complex[1].

Visualizations
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Figure 1: Mechanism of action for MS33-induced WDR5 degradation.
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Figure 2: General experimental workflow for evaluating MS33 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for MS33 and related compounds
from published studies.

Table 1: Degradation Efficiency of MS33 in MV4;11 AML Cells
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Parameter Value Notes Reference

Half-maximal
degradation

DC50 260 = 56 nM concentration after [1]
18 hours of
treatment.

| Dmax | 71 £ 5% | Maximum degradation observed. A slight hook effect was noted at higher

concentrations. |[1] |

Table 2: Comparative Binding Affinities (Isothermal Titration Calorimetry)

L Dissociation
Compound Binding Target Reference
Constant (Kd)

MS33 WDR5 120 + 7 nM [1]
MS33 VCB Complex* 870 £ 76 nM [1]
MS67 WDR5 63 +10 nM [1]
MS67 VCB Complex* 140+ 7.2 nM [1]

*VCB Complex consists of VHL, Elongin C, and Elongin B.

Key Experimental Protocols

This section details the methodologies for experiments crucial to the characterization of MS33.

Synthesis of MS33

The synthesis of MS33 is a multi-step process involving the preparation of the modified OICR-
9429 WDRS5 binder, the linker, and the VHL-1 ligand, followed by their conjugation. Detailed
synthetic schemes are provided in the supplementary materials of the primary publication by Yu
et al. (2021)[1][5]. The general procedure involves:
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e Synthesis of the WDR5-binding moiety: Starting from commercially available reagents, the
OICR-9429 analog is synthesized with a piperazine group to serve as the attachment point
for the linker.

o Synthesis of the Linker-VHL Ligand: The VHL-1 ligand is synthesized and then attached to
the appropriate chemical linker.

o Conjugation: The WDRS5 binder is coupled with the Linker-VHL ligand fragment via an amide
bond formation reaction to yield the final MS33 product.

« Purification: The final compound is purified using reverse-phase high-performance liquid
chromatography (HPLC)[8].

Cell Culture and Compound Treatment

e Cell Lines: Human AML cell lines, such as MV4;11, are commonly used. These cells are
typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO?2.

o Treatment: For degradation studies, cells are seeded at a specified density (e.g., 0.5 x 106
cells/mL) and treated with varying concentrations of MS33, MS33N (negative control), or
OICR-9429 for a specified duration (e.g., 18 hours)[1].

Western Blotting for WDR5 Degradation

o Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in the lysates is determined using a
BCA protein assay.

o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 ug) are separated by SDS-
polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF)
membrane.

e Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then
incubated with a primary antibody against WDR5. An antibody against a housekeeping
protein (e.g., Tubulin or GAPDH) is used as a loading control.
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o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the signal is detected using an enhanced chemiluminescence
(ECL) substrate.

o Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ).
The WDRS5 protein level is normalized to the loading control[8].

Cell Viability Assays

o Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of
the test compounds for a specified period (e.g., 72 hours).

o Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo,
which quantifies ATP levels as an indicator of metabolically active cells.

o Data Analysis: Luminescence values are normalized to vehicle-treated controls. The half-
maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-
response curve using graphing software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

e Purpose: To measure the binding affinity (Kd) of the degrader to its target proteins (WDR5
and the VCB complex).

e Procedure: A solution of the compound (e.g., MS33) is titrated into a solution of the purified
target protein in the sample cell of a microcalorimeter.

» Data Analysis: The heat changes associated with the binding events are measured and used
to determine the thermodynamic parameters of the interaction, including the Kd.

Conclusion and Future Directions

MS33 represents a first-generation PROTAC degrader for WDR5, successfully demonstrating
the feasibility of targeting this key epigenetic regulator for degradation. While subsequent
research has led to the development of more potent degraders like MS67, the discovery of
MS33 was a critical proof-of-concept[1][8]. The structural and biochemical data obtained from
studying MS33 provided crucial insights that enabled the rational design of optimized
molecules with improved degradation efficiency and anti-tumor activity[8]. The methodologies
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and findings associated with MS33 continue to serve as a valuable reference for the ongoing
development of targeted protein degraders in oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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